![molecular formula C9H10BrN B1340893 6-bromo-2,3-dihydro-1H-inden-1-amine CAS No. 907973-36-8](/img/structure/B1340893.png)
6-bromo-2,3-dihydro-1H-inden-1-amine
Overview
Description
6-Bromo-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C9H10BrN It is a derivative of indanamine, where a bromine atom is substituted at the sixth position of the indane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 2,3-dihydro-1H-inden-1-amine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indane ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the sixth position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives. Reagents such as sodium azide or potassium cyanide can be used for these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Major Products:
Oxidation: 6-Bromo-2,3-dihydro-1H-inden-1-one.
Reduction: this compound derivatives.
Substitution: Various substituted indanamine derivatives.
Scientific Research Applications
6-Bromo-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 6-bromo-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
6-Chloro-2,3-dihydro-1H-inden-1-amine: Similar structure with a chlorine atom instead of bromine.
2,3-Dihydro-1H-inden-1-amine: The parent compound without any halogen substitution.
6-Fluoro-2,3-dihydro-1H-inden-1-amine: Similar structure with a fluorine atom instead of bromine.
Uniqueness: 6-Bromo-2,3-dihydro-1H-inden-1-amine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and can influence its binding affinity to biological targets, making it a valuable compound for various applications.
Biological Activity
6-Bromo-2,3-dihydro-1H-inden-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C9H10BrN |
Molecular Weight | 213.09 g/mol |
CAS Number | 907973-00-7 |
The presence of a bromine atom and an amine group in its structure enhances its reactivity and binding affinity towards various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine atom facilitates halogen bonding, while the amine group allows for hydrogen bonding and electrostatic interactions with biological molecules. This dual interaction can modulate enzyme activity and influence various biochemical pathways, including those involved in metabolic processes and cellular signaling.
Biological Activities
Research has demonstrated several notable biological activities of this compound:
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Antidiabetic Potential
this compound has been investigated for its potential as an antidiabetic agent. It acts as an agonist for G-protein coupled receptor 40 (GPR40), which is involved in insulin secretion. This mechanism suggests that the compound could enhance insulin release from pancreatic beta cells, potentially benefiting patients with type 2 diabetes .
Antioxidant and Anticancer Properties
Studies indicate that derivatives of this compound may possess significant antioxidant properties and exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows it to interfere with cancer cell proliferation by influencing cellular signaling pathways associated with tumor growth.
Case Studies
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial efficacy of various derivatives of 6-bromo-2,3-dihydro-1H-inden-1-amines against common bacterial strains. Results indicated that compounds with halogen substitutions demonstrated enhanced antimicrobial activity, particularly against E. coli and S. aureus . -
Diabetes Management Research :
A clinical trial investigated the effects of GPR40 agonists derived from 6-bromo-2,3-dihydro-1H-inden-1-amines on glycemic control in type 2 diabetic patients. The results showed improved insulin sensitivity and reduced blood glucose levels, supporting the compound's potential role in diabetes management . -
Cancer Cell Proliferation Inhibition :
In vitro assays were conducted to assess the anticancer potential of 6-bromo-2,3-dihydro-1H-inden-1-amines against various cancer cell lines. The findings revealed significant cytotoxic effects, particularly at higher concentrations, indicating its potential as a therapeutic agent in oncology.
Properties
IUPAC Name |
6-bromo-2,3-dihydro-1H-inden-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPHONQIBOZOHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585662 | |
Record name | 6-Bromo-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
907973-36-8 | |
Record name | 6-Bromo-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 907973-36-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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